N-[3,5-Di(trifluoromethyl)phenyl]-N'-[hydrazino(imino)methyl]guanidine hydrochloride
Description
N-[3,5-Di(trifluoromethyl)phenyl]-N'-[hydrazino(imino)methyl]guanidine hydrochloride is a guanidine derivative featuring a 3,5-bis(trifluoromethyl)phenyl group and a hydrazino(imino)methyl substituent, formulated as a hydrochloride salt. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the hydrazino moiety may contribute to hydrogen bonding or metal coordination, influencing biological activity.
Properties
IUPAC Name |
1-amino-2-[N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidoyl]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F6N6.ClH/c11-9(12,13)4-1-5(10(14,15)16)3-6(2-4)20-7(17)21-8(18)22-19;/h1-3H,19H2,(H5,17,18,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELVUEIEYFMGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=C(N)N=C(N)NN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=C(N)/N=C(\N)/NN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Di(trifluoromethyl)phenyl]-N’-[hydrazino(imino)methyl]guanidine hydrochloride typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Di(trifluoromethyl)phenyl]-N’-[hydrazino(imino)methyl]guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-[3,5-Di(trifluoromethyl)phenyl]-N’-[hydrazino(imino)methyl]guanidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3,5-Di(trifluoromethyl)phenyl]-N’-[hydrazino(imino)methyl]guanidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiourea Derivatives
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride () shares the 3,5-bis(trifluoromethyl)phenyl group but replaces the guanidine core with a thiourea. Thioureas generally exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, which may enhance target binding. The hydrochloride salt further enhances aqueous solubility compared to neutral thioureas .
Pesticide Analogues
Compounds such as fluazinam (3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2-pyridinamine) and flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine) () highlight the prevalence of trifluoromethyl groups in agrochemicals. Fluazinam’s dual trifluoromethyl and nitro groups confer broad-spectrum fungicidal activity, while the target compound’s hydrazino-guanidine structure may offer a distinct mode of action, possibly targeting enzymatic pathways via imine coordination .
Hydrazine Derivatives
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines () share a hydrazine backbone. The target compound’s hydrazino(imino)methyl group could enable similar reactivity, such as forming Schiff bases with ketones or aldehydes.
Biguanide Derivatives
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride () differs by having a biguanide (two linked guanidine units) instead of a hydrazino-substituted guanidine. Biguanides like metformin are known for antidiabetic activity, whereas the target compound’s structure suggests divergent applications. The hydrazino group may reduce metabolic stability compared to biguanides but could introduce novel bioactivity .
Guanidine Hydrochloride
Plain guanidine hydrochloride () serves as a baseline for comparison. The target compound’s trifluoromethyl and hydrazino groups significantly increase molecular weight (estimated ~450 g/mol vs. 95.5 g/mol for guanidine HCl) and lipophilicity (logP ~2.5 vs. -1.3), which may enhance tissue penetration but reduce renal clearance. The hydrochloride salt ensures solubility, critical for formulation .
Comparative Data Table
Key Research Findings
- Synthetic Challenges: The hydrazino(imino)methyl group requires controlled conditions to prevent oxidation or decomposition, contrasting with simpler guanidine derivatives .
- Bioactivity : Trifluoromethyl groups likely enhance pesticidal activity by resisting metabolic degradation, as seen in fluazinam .
- Safety Profile : Guanidine derivatives can exhibit neurotoxicity, but structural modifications (e.g., trifluoromethyl groups) may reduce this risk compared to parent compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
